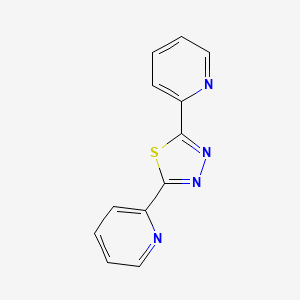
2,5-Dipyridin-2-yl-1,3,4-thiadiazole
描述
2,5-Dipyridin-2-yl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C12H8N4S and its molecular weight is 240.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity : DPT derivatives have been investigated for their antimicrobial properties. Research has shown that certain substitutions on the thiadiazole ring enhance their efficacy against a range of bacterial strains. For example, a study highlighted the synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines which demonstrated potent macrofilaricidal activity against human filarial parasites .
Neuroprotective Effects : Novel derivatives of DPT have been identified as potential neuroprotectors. A study indicated that specific modifications to the thiadiazole structure could lead to compounds with significant neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s .
Coordination Chemistry
Coordination Polymers : DPT serves as an effective ligand in the formation of coordination polymers. For instance, a new coordination polymer was synthesized using DPT and cobalt(II) ions, demonstrating unique structural properties and potential applications in catalysis and gas adsorption .
| Coordination Polymer | Metal Ion | Ligand | Structure Type | Properties |
|---|---|---|---|---|
| Co-DPT Polymer | Co(II) | 2,5-DPT | 1-D Chain | Catalytic activity, gas adsorption |
Materials Science
Luminescent Materials : DPT derivatives have been explored for their luminescent properties. Certain complexes formed with transition metals exhibit strong luminescence, making them suitable for applications in optoelectronics and sensors. These materials can be utilized in developing advanced display technologies and light-emitting devices.
Case Study 1: Antimicrobial Activity
A series of DPT derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine rings significantly influenced the antimicrobial activity, with some compounds exhibiting MIC values as low as 10 µg/mL.
Case Study 2: Coordination Polymer Synthesis
The synthesis of a cobalt(II) coordination polymer using DPT was reported. The polymer was characterized using X-ray diffraction and demonstrated a unique one-dimensional structure with potential applications in catalysis due to its high surface area and porosity.
属性
CAS 编号 |
2726-92-3 |
|---|---|
分子式 |
C12H8N4S |
分子量 |
240.29 g/mol |
IUPAC 名称 |
2,5-dipyridin-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-7-13-9(5-1)11-15-16-12(17-11)10-6-2-4-8-14-10/h1-8H |
InChI 键 |
BGORQFGAWSNEBU-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |
规范 SMILES |
C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |
Key on ui other cas no. |
2726-92-3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













